Product packaging for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol(Cat. No.:)

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol

Cat. No.: B13106411
M. Wt: 214.26 g/mol
InChI Key: NMOQXWUVAQYRLP-UHFFFAOYSA-N
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Description

3-Ethyl-6-methyl-5-phenylpyrazin-2-ol (CAS 786652-82-2) is a pyrazin-2-ol derivative with the molecular formula C 13 H 14 N 2 O and a molecular weight of 214.26 g/mol . This compound is part of a class of 2-hydroxypyrazines, which are recognized as valuable heterocyclic scaffolds in chemical synthesis and medicinal chemistry research . The primary research value of this compound lies in its role as a building block for the exploration of pyrazine chemistry. Pyrazine-containing structures are known to interact with proteins in diverse ways, yet they remain under-represented in chemical libraries, creating a demand for readily available synthetic fragments . This compound is closely related to structures synthesized via the Reuben G. Jones method, an original and still highly relevant synthesis for preparing 2-hydroxypyrazines from 1,2-dicarbonyls and α-aminoamides . Its specific substitution pattern, featuring ethyl, methyl, and phenyl groups, makes it a potential intermediate for generating novel chemical entities with potential applications in drug discovery and the development of functional materials. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B13106411 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-ethyl-6-methyl-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C13H14N2O/c1-3-11-13(16)14-9(2)12(15-11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,14,16)

InChI Key

NMOQXWUVAQYRLP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(NC1=O)C)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Ethyl 6 Methyl 5 Phenylpyrazin 2 Ol and Analogous Pyrazinols

Classic Pyrazin-2-ol Synthesis Approaches

Traditional methods for synthesizing the pyrazin-2-ol core have been established for decades and often rely on robust and well-understood condensation reactions. These approaches form the foundation of pyrazine (B50134) chemistry.

Adaptation of Reuben G. Jones Synthesis for Substituted Pyrazin-2-ols

A pivotal and enduring method for creating pyrazin-2-ols is the synthesis developed by Reuben G. Jones in 1949. nih.govbeilstein-journals.org This reaction involves the base-promoted double condensation of a 1,2-dicarbonyl compound with an α-aminoamide. nih.gov The original method utilized sodium hydroxide (B78521) at low temperatures to facilitate the cyclization and dehydration, yielding the 2-hydroxypyrazine (B42338) (the tautomeric form of pyrazin-2-ol). beilstein-journals.org

To specifically synthesize 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, this method would be adapted by selecting specific precursors:

1,2-Dicarbonyl: 1-phenylpropane-1,2-dione would provide the phenyl group at the 5-position and the methyl group at the 6-position.

α-Aminoamide: 2-Aminobutanamide would provide the ethyl group at the 3-position.

A significant challenge in adapting the Jones synthesis for asymmetrically substituted pyrazinols is managing regioselectivity. nih.govbeilstein-journals.org When an unsymmetrical 1,2-dicarbonyl like 1-phenylpropane-1,2-dione is used, the initial condensation of the amino group of the α-aminoamide can occur at either of the two distinct carbonyl carbons. This can lead to the formation of two different constitutional isomers. Research has shown that reaction parameters, such as the base used and the rate of its addition, can influence the regiochemical outcome of the condensation. beilstein-journals.org

Table 1: Precursor Adaptation for Jones Synthesis

Target CompoundRequired 1,2-Dicarbonyl PrecursorRequired α-Aminoamide PrecursorPotential Regioselectivity Issue
This compound1-Phenylpropane-1,2-dione2-AminobutanamideCondensation can yield two isomeric pyrazinols.

Condensation Reactions in Pyrazin-2-ol Formation

Condensation reactions are a broad class of reactions where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. wikipedia.orglibretexts.org The formation of the pyrazine ring is fundamentally a condensation process. The Jones synthesis is a prime example, but other variations exist.

The general mechanism for pyrazine formation involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, which, after a double condensation and subsequent oxidation, yields a pyrazine. slideshare.net For pyrazin-2-ol synthesis, the key precursors are α-aminoamides and 1,2-dicarbonyls. nih.gov The reaction proceeds through the formation of Schiff base intermediates, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazinol ring. researchgate.net These reactions are typically catalyzed by either an acid or a base. wikipedia.org The self-condensation of α-amino ketones, formed from processes like the Strecker degradation of amino acids, is another pathway that can lead to pyrazine derivatives. researchgate.netresearchgate.net

Advanced Synthetic Strategies for Complex Pyrazinol Architectures

Modern organic synthesis offers more sophisticated and efficient methods for constructing complex heterocyclic molecules like substituted pyrazinols. These strategies often provide better control over substitution patterns and can be more atom-economical.

Multicomponent Reactions (MCRs) in Pyrazine Synthesis

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms from the starting materials. nih.govnih.gov This approach is highly efficient, reduces waste, and allows for the rapid generation of molecular diversity compared to traditional multi-step syntheses. nih.gov

While specific MCRs for this compound are not extensively documented, the principles of MCRs can be applied to its design. A hypothetical MCR could involve the one-pot reaction of phenylglyoxal, ethylamine, an isocyanide, and another component to assemble the pyrazinol core in a single step. MCRs have been successfully developed for a variety of other N-heterocycles, such as pyrazoles and pyridines, demonstrating the power of this strategy to create complex structures efficiently. nih.govbeilstein-journals.orgacsgcipr.org

Palladium-Catalyzed Coupling Reactions for Aryl-Substituted Pyrazines

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize heterocyclic rings. rsc.orgacs.org For a molecule like this compound, these methods are ideal for introducing the phenyl substituent onto a pre-formed pyrazinol core.

A common strategy would involve synthesizing a halogenated precursor, such as 5-bromo-3-ethyl-6-methylpyrazin-2-ol. This intermediate could then undergo a Suzuki-Miyaura coupling reaction with phenylboronic acid in the presence of a palladium catalyst and a base. rsc.orgacs.org This reaction is highly versatile and tolerates a wide range of functional groups.

Other palladium-catalyzed reactions could also be employed:

Heck Coupling: To introduce vinyl groups. rsc.org

Sonogashira Coupling: To introduce alkynyl groups. rsc.org

Buchwald-Hartwig Amination: To form C-N bonds. acs.org

Kumada Coupling: Using Grignard reagents to form C-C bonds. rsc.org

These reactions have significantly expanded the accessibility of diversely substituted pyrazines for applications in medicinal chemistry and materials science. rsc.org

Table 2: Palladium-Catalyzed Reactions for Pyrazine Functionalization

Reaction NameBond FormedPyrazine SubstrateCoupling PartnerTypical Catalyst System
Suzuki-MiyauraC-C (Aryl)HalopyrazineArylboronic AcidPd(OAc)₂, Pd(PPh₃)₄ + Base
HeckC-C (Vinyl)HalopyrazineAlkenePd(OAc)₂ + Phosphine Ligand
SonogashiraC-C (Alkynyl)HalopyrazineTerminal AlkynePd-Phosphine Complex + Cu(I) salt
Buchwald-HartwigC-NHalopyrazineAminePd precatalyst + Ligand + Base

Cyclization and Annulation Methodologies

Ring-forming reactions, including cyclization and annulation, represent another advanced avenue for synthesizing complex pyrazine structures. researchgate.net

Cyclization refers to the formation of the heterocyclic ring from an open-chain precursor. researchgate.net For example, an appropriately substituted N-allyl malonamide (B141969) can undergo diazidation followed by thermal cyclization to yield a densely functionalized pyrazine. researchgate.net

Annulation involves the construction of a new ring fused to an existing one. For instance, a post-Ugi cyclization followed by a gold(I)-catalyzed annulation has been used to create pyrrolo[1,2-a]pyrazine (B1600676) systems. nih.gov

These methods are particularly useful for creating fused and polycyclic systems containing a pyrazine ring. An electrophilic cyclization of a substituted ethynyl-pyrazinone can be used to generate furo[2,3-b]pyrazines, which can then be further functionalized using palladium-catalyzed reactions. researchgate.net These strategies provide access to complex molecular architectures that are difficult to achieve through classic condensation methods.

Stereoselective Synthesis of Chiral Pyrazin-2-ol Derivatives

One notable approach involves the stereoselective transformation of a pre-existing pyrazin-2-ol scaffold. A key example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This method does not create a chiral center on the pyrazine ring itself but rather reduces the aromatic ring to form chiral piperazin-2-ones with high diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.orgrsc.org This transformation underscores the potential of the pyrazin-2-ol core to act as a substrate for asymmetric catalysis, leading to valuable chiral building blocks. The general scheme for this reaction involves the hydrogenation of a 5,6-disubstituted pyrazin-2-ol in the presence of a chiral palladium catalyst, resulting in the corresponding chiral piperazin-2-one.

Another strategy focuses on the use of chiral precursors that are then cyclized to form the pyrazine ring. This can involve the condensation of a chiral α-amino acid derivative with a 1,2-dicarbonyl compound. The inherent chirality of the amino acid is thus incorporated into the final pyrazin-2-ol structure. Although not extensively documented specifically for this compound, this approach is a fundamental and widely applicable method in the synthesis of chiral heterocycles.

Furthermore, the use of chiral auxiliaries attached to one of the starting materials can guide the stereochemical outcome of the cyclization reaction. After the formation of the chiral pyrazine ring, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

While the direct catalytic asymmetric synthesis of substituted pyrazin-2-ols remains a challenging endeavor, the methodologies developed for analogous heterocyclic systems, such as pyrazoles and pyrazolones, offer valuable insights. rsc.orgnih.gov These often involve the use of chiral organocatalysts or metal complexes to control the stereochemistry of key bond-forming reactions. rsc.org The continued exploration of such catalytic systems is expected to lead to novel and efficient routes for the synthesis of chiral pyrazin-2-ols.

Table 1: Examples of Stereoselective Transformations of Pyrazin-2-ol Analogs

Starting Material ClassReaction TypeCatalyst/ReagentProduct ClassKey Stereochemical Outcome
5,6-Disubstituted Pyrazin-2-olsAsymmetric HydrogenationChiral Palladium CatalystChiral Piperazin-2-onesHigh Enantiomeric Excess
Chiral α-Amino AcidsCyclocondensation1,2-Dicarbonyl CompoundChiral Pyrazin-2-olsTransfer of Chirality
Achiral PrecursorsCyclization with Chiral AuxiliaryChiral AuxiliaryChiral Pyrazin-2-olsInduced Chirality

Green Chemistry Approaches in Pyrazinol Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including pyrazinols, to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, renewable starting materials, catalytic methods, and energy-efficient reaction conditions.

Microwave-Assisted Synthesis: A prominent green technique is the use of microwave irradiation to accelerate chemical reactions. mdpi.comresearchgate.netfao.orgjournalijar.comnih.gov In the context of pyrazine synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating. mdpi.comresearchgate.netfao.org For instance, the synthesis of pyrazoline derivatives, which shares mechanistic similarities with pyrazine synthesis, has been achieved in minutes with high yields under microwave irradiation. mdpi.comresearchgate.net This technology offers a pathway to the more efficient production of this compound and its analogs.

Solvent-Free Synthesis: The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or solid-state, synthesis offers numerous advantages, including reduced waste, lower costs, and simplified purification procedures. researchgate.netmdpi.comsemanticscholar.org The synthesis of various pyrazine derivatives has been successfully demonstrated under solvent-free conditions, often involving the grinding of reactants or the use of a minimal amount of a solid support. researchgate.netmdpi.com This approach is highly attractive for the environmentally benign synthesis of pyrazinols.

Catalytic and One-Pot Syntheses: The development of efficient catalytic systems is crucial for green synthesis. A greener approach to pyrazine synthesis involves a one-pot reaction between a 1,2-dicarbonyl compound and a 1,2-diamine, which can be promoted by a catalytic amount of a base. researchgate.nettandfonline.com This method simplifies the experimental procedure and reduces the number of isolation and purification steps, thereby minimizing waste. Furthermore, the use of biocatalysts, such as enzymes, is a growing area of interest for the green synthesis of nitrogen-containing heterocycles, offering high selectivity under mild reaction conditions. rsc.org

The application of these green methodologies to the synthesis of this compound and related pyrazinols can lead to more sustainable and economically viable production processes.

Table 2: Comparison of Conventional and Green Synthetic Methods for Analogous Heterocycles

ReactionMethodConditionsReaction TimeYieldGreen Chemistry Principle
Pyrazoline SynthesisConventional HeatingReflux in EthanolSeveral HoursModerate-
Pyrazoline SynthesisMicrowave IrradiationMicrowave, Acetic Acid2-12 minutesHigh to QuantitativeEnergy Efficiency, Reduced Reaction Time
Pyrazine SynthesisConventional MethodOrganic Solvent, Stoichiometric ReagentsMultiple StepsVariable-
Pyrazine SynthesisOne-Pot, Solvent-FreeGrinding/Solid Support, CatalystShorterHighAtom Economy, Waste Reduction

Spectroscopic and Structural Elucidation Techniques for Substituted Pyrazin 2 Ols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms in 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons of the ethyl, methyl, and phenyl groups, as well as any protons on the pyrazine (B50134) ring itself. The ethyl group would typically show a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The methyl group attached to the pyrazine ring would appear as a singlet. The protons of the phenyl group would exhibit signals in the aromatic region, with splitting patterns dependent on the substitution and electronic environment. A broad singlet, which may be exchangeable with D₂O, would be indicative of the hydroxyl (-OH) or amide (N-H) proton, helping to identify the predominant tautomeric form. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Signals for the aliphatic carbons of the ethyl and methyl groups would appear in the upfield region. The carbons of the phenyl group and the pyrazine ring would resonate in the downfield aromatic region. A key signal would be that of the carbon atom bonded to the hydroxyl group (or the carbonyl carbon in the pyrazinone tautomer), which typically appears at a significantly downfield chemical shift. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) can be used to establish long-range C-H correlations, confirming the connectivity between the substituent groups and the pyrazine core. researchgate.net

AssignmentExpected ¹H NMR Chemical Shift (δ, ppm)Expected ¹³C NMR Chemical Shift (δ, ppm)
-CH₂- (Ethyl)~2.5 - 2.8 (quartet)~20 - 30
-CH₃ (Ethyl)~1.2 - 1.4 (triplet)~10 - 15
-CH₃ (Ring)~2.2 - 2.5 (singlet)~15 - 25
Aromatic -CH (Phenyl)~7.2 - 7.6 (multiplet)~125 - 135
Aromatic C (Pyrazine Ring)-~120 - 160
C-OH / C=O (Pyrazine Ring)-~155 - 170
-OH / -NH~9.0 - 12.0 (broad singlet)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. auburn.edu For this compound (C₁₃H₁₄N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. dtu.dk

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight (214.26 g/mol ). The fragmentation pattern observed in the mass spectrum provides valuable structural information. nist.govnih.gov Key fragmentation pathways for this compound would likely involve the loss of substituent groups.

Expected Fragmentation Patterns:

Loss of an ethyl group: A significant fragment peak would be expected at M-29, resulting from the cleavage of the ethyl radical.

Loss of a methyl group: A peak at M-15, corresponding to the loss of the methyl radical, would also be anticipated.

Cleavage of the phenyl group: Fragmentation involving the phenyl ring could also occur.

Ring fragmentation: The pyrazine ring itself can undergo characteristic cleavages.

m/z ValuePossible Fragment Identity
214[M]⁺ (Molecular Ion)
199[M - CH₃]⁺
185[M - C₂H₅]⁺
137[M - C₆H₅]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. core.ac.uk The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural features. nist.gov

The spectrum would be dominated by bands corresponding to the O-H or N-H stretching vibrations (depending on the tautomer), C=O stretching (in the pyrazinone form), C=N and C=C bonds within the aromatic rings, and C-H bonds of the alkyl and phenyl groups. researchgate.netresearchgate.net

Key IR Absorption Bands:

O-H/N-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl or N-H group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the phenyl and pyrazine rings.

C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) would confirm the presence of the ethyl and methyl groups.

C=O Stretch: If the compound exists predominantly in the pyrazin-2(1H)-one form, a strong absorption band would be observed between 1650-1700 cm⁻¹.

C=N and C=C Stretch: Absorptions in the 1400-1650 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazine and phenyl rings.

Vibrational ModeExpected Frequency Range (cm⁻¹)
O-H / N-H Stretch3200 - 3600 (broad)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=O Stretch (Amide)1650 - 1700 (strong)
C=N / C=C Stretch (Aromatic)1400 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nist.gov Aromatic and conjugated systems, such as the phenyl-substituted pyrazin-2-ol ring system, exhibit characteristic absorption bands in the UV-Vis region. The spectrum is a result of electrons being promoted from a ground state to a higher energy state upon absorption of UV or visible light.

For this compound, two main types of electronic transitions are expected: montana.edu

π → π transitions:* These high-energy transitions are characteristic of aromatic and conjugated systems and typically result in strong absorption bands. The extended conjugation between the phenyl ring and the pyrazin-2-ol system would influence the position of these bands.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions. montana.edu

The solvent used for the analysis can influence the position of the absorption maxima (λ_max). montana.edu Polar solvents can stabilize the ground state or excited state differently, leading to shifts in the absorption bands. Studying these solvent effects can provide further insight into the nature of the electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

For a crystalline sample of this compound, a single-crystal X-ray diffraction analysis would definitively:

Confirm the atomic connectivity and the substitution pattern on the pyrazine ring.

Determine the predominant tautomeric form (pyrazin-2-ol vs. pyrazin-2(1H)-one) in the crystal lattice.

Measure the dihedral angle between the pyrazine and phenyl rings, describing their relative orientation.

Reveal intermolecular interactions, such as hydrogen bonding (e.g., between the hydroxyl/amide group of one molecule and a nitrogen atom of another) and π-π stacking, which govern the crystal packing. nih.gov

This technique provides the ultimate proof of structure, complementing the data obtained from spectroscopic analyses in solution. nih.gov

Chemical Reactivity and Derivatization Strategies of 3 Ethyl 6 Methyl 5 Phenylpyrazin 2 Ol

Electrophilic Aromatic Substitution Reactions on the Pyrazinol Ring

Electrophilic aromatic substitution (EAS) on the pyrazine (B50134) ring is generally challenging due to the deactivating effect of the two nitrogen atoms. cmu.edustackexchange.com However, the hydroxyl group at the C2 position is a strong activating group and an ortho-, para-director. This creates a competitive scenario where the activating nature of the hydroxyl group may overcome the inherent deactivation of the pyrazine nucleus, allowing for controlled electrophilic substitution. The likely position for electrophilic attack on the 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol ring would be the carbon atom ortho to the hydroxyl group, which is the vacant C3 position. However, this position is already substituted with an ethyl group in the target molecule. Therefore, electrophilic attack is unlikely on the pyrazine ring itself without forcing conditions.

Common electrophilic substitution reactions include nitration and halogenation. organicchemistrytutor.commasterorganicchemistry.com

Nitration: This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.commasterorganicchemistry.comlibretexts.org For a pyrazin-2-ol scaffold, nitration could potentially occur at the position ortho or para to the activating hydroxyl group. Given the substitution pattern of the target molecule, direct nitration on the pyrazine ring is sterically hindered and electronically unfavorable.

Halogenation: Reagents like N-halosuccinimides (NCS, NBS, NIS) are often used for the halogenation of heterocyclic compounds. researchgate.net For pyrazole (B372694) derivatives, halogenation preferentially occurs at the C4 position. researchgate.net In the case of this compound, the pyrazine ring positions are all substituted, making direct halogenation on the heterocyclic core difficult. Any potential reaction would likely occur on the phenyl substituent.

ReactionReagentPotential Product (on a related scaffold)
NitrationHNO₃ / H₂SO₄5-Nitro-pyrazin-2-ol
BrominationNBS3,5-Dibromo-pyrazin-2-ol

Nucleophilic Substitution Reactions on Substituted Pyrazin-2-ols

The hydroxyl group of a pyrazin-2-ol is a poor leaving group. Therefore, direct nucleophilic substitution at the C2 position is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. A common strategy is the conversion of hydroxypyrazines into chloropyrazines using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Once converted to a 2-chloropyrazine (B57796) derivative, the molecule becomes highly susceptible to nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the pyrazine ring facilitates the attack of various nucleophiles. rsc.org

Reaction Sequence for Nucleophilic Substitution:

Activation of Hydroxyl Group: this compound is reacted with POCl₃ to form the corresponding 2-chloro-3-ethyl-6-methyl-5-phenylpyrazine.

Nucleophilic Displacement: The resulting chloropyrazine can then react with a variety of nucleophiles.

NucleophileReagent ExampleProduct Type
AlkoxideSodium Methoxide (NaOMe)2-Alkoxypyrazine
AmineAmmonia (NH₃), Primary/Secondary Amines2-Aminopyrazine
ThiolateSodium Thiophenoxide (NaSPh)2-(Arylthio)pyrazine
CyanideSodium Cyanide (NaCN)2-Cyanopyrazine

These reactions are powerful tools for introducing diverse functionalities onto the pyrazine scaffold. rsc.org

Functional Group Transformations and Modifications of Side Chains

The side chains of this compound—ethyl, methyl, and phenyl—offer additional sites for chemical modification.

Alkyl Side-Chain Reactions: The methyl and ethyl groups are susceptible to radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under UV light. This would introduce a halogen at the benzylic-like position, creating a reactive handle for subsequent nucleophilic substitution reactions. For instance, bromination of the ethyl group would primarily occur at the methylene (B1212753) (-CH₂-) position. The alkyl groups can also undergo oxidation. inchem.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the alkyl groups to carboxylic acids.

Phenyl Ring Reactions: The phenyl group at the C5 position can undergo its own electrophilic aromatic substitution reactions. The pyrazinol ring acts as a deactivating group, directing incoming electrophiles to the meta position of the phenyl ring. However, if the reaction conditions are harsh, substitution at the ortho and para positions might also be observed.

Side ChainReaction TypeReagent ExamplePotential Product
Ethyl/MethylRadical HalogenationNBS, AIBNHalogenated side-chain derivative
Ethyl/MethylOxidationKMnO₄Pyrazine carboxylic acid
PhenylNitrationHNO₃ / H₂SO₄5-(3-Nitrophenyl) derivative
PhenylHalogenationBr₂, FeBr₃5-(3-Bromophenyl) derivative

Regioselective Functionalization of the Pyrazinol Scaffold

Regioselective functionalization allows for the precise introduction of substituents at specific positions, which is crucial for building molecular complexity. Directed ortho-metalation (DoM) is a powerful strategy for achieving such selectivity. wikipedia.orgbaranlab.org In this process, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orguwindsor.ca

For this compound, several directing groups could be exploited:

Hydroxyl Group: The hydroxyl group itself can act as a DMG after deprotonation to an alkoxide. However, its directing ability might be moderate.

Pyrazine Nitrogens: The nitrogen atoms of the pyrazine ring can direct metalation to adjacent positions (C3 and C5). cmu.eduthieme-connect.de

Phenyl Group: It is possible to achieve directed ortho-lithiation on the phenyl ring itself, guided by the pyrazinyl substituent, although deprotonation of the more acidic pyrazine ring protons might compete. researchgate.net

The use of sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or TMP-bases (derived from 2,2,6,6-tetramethylpiperidine) is common for these transformations. thieme-connect.denih.gov Once the aryllithium or heteroaryllithium species is formed, it can be quenched with a variety of electrophiles to introduce new functional groups with high regiocontrol. nih.gov

Directing GroupBaseElectrophile (E⁺)Functionalized Position
Phenyl C-Hn-BuLi/TMEDAI₂ortho-iodo on phenyl ring
Pyrazine C-HTMPMgCl·LiClPhCHOC3 or C5 (if unsubstituted)

Formation of Pyrazinol-Containing Hybrid Molecules

Hybrid molecules, which combine two or more pharmacophores, are a significant area of drug discovery. nih.govmdpi.com The pyrazinol scaffold can be elaborated into complex hybrid structures using transition metal-catalyzed cross-coupling reactions. researchgate.net This typically requires the presence of a halide (or triflate) on the pyrazine ring, which can be installed via the methods described in section 4.2.

Common cross-coupling reactions applicable to pyrazine derivatives include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst. It is a versatile method for forming carbon-carbon bonds, allowing for the introduction of various aryl or vinyl groups. rsc.org

Stille Coupling: This involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, often catalyzed by palladium or nickel. rsc.org

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

By converting the hydroxyl group of this compound to a halide, it becomes a substrate for these powerful reactions, enabling the synthesis of a wide array of pyrazinol-containing hybrid molecules with other heterocyclic systems like indoles, coumarins, or other pyrazines. researchgate.netmdpi.comresearchgate.net

Catalytic Applications of Pyrazin-2-ol Derivatives

Heterocyclic compounds, particularly those containing nitrogen atoms, are widely used as ligands in coordination chemistry and catalysis. researchgate.netresearchgate.net The nitrogen atoms in the pyrazine ring and the oxygen atom of the hydroxyl group in this compound can act as coordination sites for metal ions. ajgreenchem.comnih.gov

Pyrazin-2-ol derivatives can form stable complexes with various transition metals such as copper, nickel, palladium, and ruthenium. researchgate.netbohrium.comresearchgate.net These metal complexes can exhibit catalytic activity in a range of organic transformations. For example, pyrazole-based metal complexes have been shown to be effective catalysts for:

Oxidation reactions researchgate.net

Carbon-carbon coupling reactions researchgate.net

Hydrogenation/transfer hydrogenation reactions nih.gov

While specific catalytic applications for this compound are not extensively documented, its structural features suggest potential as a bidentate N,O-ligand. The electronic and steric properties of the ligand, dictated by the ethyl, methyl, and phenyl substituents, could be fine-tuned to modulate the activity and selectivity of the resulting metal catalyst. acs.org The development of pyrazinol-based catalysts remains an active area of research with potential applications in fine chemical synthesis. nih.gov

Computational and Theoretical Investigations of 3 Ethyl 6 Methyl 5 Phenylpyrazin 2 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the chemical reactivity of a molecule. For 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol, these calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The pyrazine (B50134) ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. The substituents—ethyl, methyl, phenyl, and hydroxyl groups—would significantly modulate this electronic landscape. The hydroxyl group (-OH) and the alkyl groups (-CH₃, -C₂H₅) are electron-donating, increasing the electron density on the ring. Conversely, the phenyl group can act as either an electron-donating or electron-withdrawing group depending on its orientation and interaction with the pyrazine core.

DFT calculations, such as those performed with the B3LYP functional and a 6-31G(d) or higher basis set, can precisely model these effects nih.govmdpi.com. The resulting electrostatic potential map would highlight electron-rich regions (likely around the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack.

The HOMO-LUMO energy gap is a crucial descriptor for chemical reactivity. A smaller gap generally implies higher reactivity. By calculating these values, one can estimate the molecule's kinetic stability and its tendency to participate in chemical reactions. Studies on similar heterocyclic systems often use these quantum chemical descriptors to rationalize their chemical behavior and biological activity mdpi.comijournalse.org.

Table 1: Key Electronic Descriptors from Quantum Chemical Calculations and Their Significance

DescriptorDefinitionPredicted Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons; a higher energy suggests greater electron-donating capacity.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons; a lower energy suggests greater electron-accepting capacity.
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Dipole Moment Measure of the net molecular polarityInfluences solubility and intermolecular interactions, including binding to biological targets.
Electrostatic Potential 3D map of charge distributionIdentifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions.

Molecular Docking and Dynamics Simulations for Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of small molecule drugs to their protein targets. For this compound, docking studies could be performed against a variety of protein targets to explore its potential biological activity. Pyrazine and pyrazole (B372694) derivatives have been investigated as inhibitors of various enzymes, including kinases and proteases mdpi.commdpi.com.

A typical docking protocol would involve:

Preparation of the Ligand: Generating a 3D structure of this compound and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock or Schrödinger's Glide to place the ligand into the active site of the protein and score the different binding poses based on binding affinity (e.g., in kcal/mol).

The scoring functions would evaluate potential interactions such as hydrogen bonds (e.g., involving the -OH group and the pyrazine nitrogens), hydrophobic interactions (from the phenyl, ethyl, and methyl groups), and π-π stacking (from the phenyl and pyrazine rings).

Following docking, Molecular Dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time (typically nanoseconds). MD simulations model the movement of atoms and molecules, providing a more dynamic and realistic view of the binding. Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to check for stability and the identification of persistent interactions throughout the simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazinol Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study for a series of pyrazinol derivatives, including this compound, could be developed to predict their activity against a specific biological target.

The process involves:

Data Set: A collection of pyrazinol derivatives with experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometric, electrostatic, or quantum chemical in nature nih.gov.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that correlates a subset of the most relevant descriptors with the observed activity nih.govijournalse.org.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques nih.gov.

For pyrazine derivatives, descriptors related to molecular shape, connectivity, and electronic properties have been shown to be important for predicting properties like odor thresholds ijournalse.orgnih.gov. A successful QSAR model could be used to predict the activity of new, unsynthesized pyrazinol derivatives and to guide the design of more potent compounds.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor ClassExample DescriptorsInformation Encoded
Constitutional Molecular Weight, Number of RingsBasic molecular composition and size.
Topological Connectivity Indices (e.g., Kier & Hall)Atom connectivity and branching.
Geometric Molecular Surface Area, Molecular Volume3D shape and size of the molecule.
Electronic Dipole Moment, HOMO/LUMO EnergiesElectron distribution and reactivity.
Hydrophobic LogP (Partition Coefficient)Lipophilicity and membrane permeability.

In Silico Prediction of Molecular Targets and Pathways

In the absence of experimental data, in silico target prediction methods can be used to generate hypotheses about the potential biological targets of a novel compound. These methods often work by comparing the compound to a large database of known active molecules.

One common approach is pharmacophore modeling . A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. The pharmacophore of this compound could be used to screen databases of protein structures to find potential targets with complementary binding sites.

Another technique is reverse docking (or inverse docking), where the small molecule is docked against a large library of protein binding sites. Targets that consistently show high-affinity binding scores are identified as potential candidates for further investigation. Given the wide range of biological activities reported for pyrazine derivatives, including anticancer, anti-inflammatory, and antibacterial effects, potential targets could span multiple protein families and signaling pathways nih.govtandfonline.com. For instance, many heterocyclic compounds are known to target protein kinases, which are crucial regulators of cell signaling pathways mdpi.com.

Conformational Analysis and Tautomerism Studies of Pyrazin-2-ols

The 3D shape (conformation) and the potential existence of different structural isomers (tautomers) are critical to a molecule's function. This compound has several rotatable bonds, specifically the C-C bonds of the ethyl group and the C-C bond connecting the phenyl ring to the pyrazine core. Conformational analysis involves calculating the energy of the molecule as these bonds are rotated to identify the most stable, low-energy conformations.

A particularly important aspect for this molecule is tautomerism . Pyrazin-2-ols can exist in equilibrium with their corresponding keto form, 3-ethyl-6-methyl-5-phenylpyrazin-2(1H)-one targetmol.com. This is a form of keto-enol tautomerism common in hydroxypyridines, hydroxypyrimidines, and other N-heterocycles rsc.orgrsc.orgresearchgate.net.

The relative stability of the '-ol' (enol) versus the '-one' (keto) tautomer can be influenced by several factors, including the electronic nature of other substituents on the ring and the polarity of the solvent. Computational methods can be used to calculate the relative energies of these two tautomers in both the gas phase and in different solvents (using implicit solvent models) to predict which form is likely to predominate under specific conditions. Studies on related N-substituted pyrazolones have shown that the tautomeric equilibrium can be highly dependent on the solvent environment mdpi.comnih.govnih.gov. Understanding the dominant tautomeric form is crucial, as the two forms have different hydrogen bonding patterns and shapes, which can lead to different biological activities.

Exploration of in Vitro Biological Activities and Molecular Interactions of Pyrazin 2 Ol Derivatives

In Vitro Enzyme Inhibition Studies

Pyrazine (B50134) and its derivatives have been the subject of extensive research as inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling and are often dysregulated in diseases like cancer. Pyrazine-based compounds have been shown to act as ATP-competitive inhibitors, binding to the ATP pocket of kinases either reversibly or irreversibly. This interaction is typically mediated through hydrogen bonding and hydrophobic interactions. However, resistance to these inhibitors can emerge, often due to mutations in the gatekeeper residue of the enzyme.

In addition to kinases, pyrazole (B372694) derivatives, which are structurally related to pyrazinones, have shown inhibitory activity against other enzymes. For example, certain pyrazole derivatives have been identified as inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a potential target for new antibiotics. One such derivative, 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-(pyrazin-2-yl)acetamide, demonstrated 96.2% inhibition of DapE at a concentration of 100 μM. Furthermore, some pyrazoline derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, with some compounds showing IC50 values in the low micromolar range. Another study highlighted a pyrazoline derivative as a potent inhibitor of lipoxygenase (LOX), an enzyme involved in inflammatory pathways, with an IC50 value of 80 µM nih.govnih.govmarmara.edu.tr.

Receptor Binding and Modulation Assays

The pyrazine and pyrazole scaffolds are also prevalent in compounds designed to interact with various G protein-coupled receptors (GPCRs) and other receptor types. For example, pyrazole derivatives have been developed as selective orexin-2 receptor antagonists (2-SORA), which are under investigation for the treatment of insomnia. These compounds demonstrate the ability of the pyrazole nucleus to be tailored for high-affinity and selective receptor binding. One such pyrimidine analog with a pyrazole core was found to be selective for the OX₂R with an IC50 of 34 nM, compared to 1567 nM for the OX₁R nih.govrsc.org.

Furthermore, quinolyl pyrazinamide derivatives have been synthesized and evaluated as ligands for sigma receptors (σR), which are implicated in a variety of neurological disorders and cancer. The binding affinity of these compounds is influenced by the substituents on both the quinolyl pyrazinamide scaffold and the appended tail, with some derivatives showing high affinity for the σ2 receptor (σ2R). For instance, an aminoethyl piperazine tail in one derivative resulted in a higher binding affinity (Ki = 129 nM) compared to a piperazinyl ethyl amino tail in another (Ki = 400 nM) nih.gov. The interaction of these ligands with the σ2R is thought to involve hydrogen bonding and ionic interactions with key residues within the binding cavity nih.gov.

While direct receptor binding data for 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol is unavailable, the established activity of related heterocyclic compounds suggests that pyrazin-2-ol derivatives could be promising candidates for the development of novel receptor modulators.

Investigation of Anti-proliferative Activities in Cell Culture Models

Numerous studies have highlighted the anti-proliferative potential of pyrazine and pyrazole derivatives against a variety of cancer cell lines. For instance, imidazo[1,2-a]pyrazine derivatives have been shown to inhibit the proliferation of human erythroleukemia (HEL) and Dami megakaryoblastic cell lines nih.gov. In one study, the derivatives SCA41 and SCA44 were effective in inhibiting the growth of Dami cells nih.gov.

Pyrazino[1,2-a]benzimidazole derivatives have also been investigated for their anti-proliferative properties. A derivative with a 3,4,5-trimethoxy substitution demonstrated the ability to reduce the proliferation of human glioblastoma cancer cells. Similarly, certain pyrazole derivatives have shown potent and selective anti-proliferative activity across multiple cancer cell lines, including breast carcinoma. For example, one indenopyrazole analogue displayed nanomolar potency against a range of tumor cell lines nih.gov. Another pyrazole derivative was found to be 5- to 35-fold more potent than the known agent ABT-751 in inhibiting the growth of A549 and K562 cells nih.gov.

The anti-proliferative efficacy of these compounds is often quantified by their IC50 values, which represent the concentration required to inhibit 50% of cell growth. The following table summarizes the anti-proliferative activity of selected pyrazole and pyridazinone derivatives in various cancer cell lines.

Table 1: Anti-proliferative Activity of Selected Pyrazole and Pyridazinone Derivatives

Compound/Derivative Cell Line IC50 (µM) Reference
Pyrazole Derivative 5b A549 (Lung Carcinoma) - nih.gov
Pyrazole Derivative 5b K562 (Chronic Myelogenous Leukemia) - nih.gov
Pyrazole Derivative 5b MCF-7 (Breast Adenocarcinoma) - nih.gov
Pyridazinone Derivative 17 AGS (Gastric Adenocarcinoma) < 50 unich.it
Pyridazinone Derivative 18 AGS (Gastric Adenocarcinoma) < 50 unich.it
Pyridazinone Derivative 22 AGS (Gastric Adenocarcinoma) < 50 unich.it

Mechanisms of Cell Growth Inhibition (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anti-proliferative effects of pyrazine and pyrazole derivatives are often mediated through the induction of cell cycle arrest and apoptosis. For example, an indenopyrazole analogue was found to arrest tumor cells in the G2/M phase of the cell cycle nih.gov. This was accompanied by the regulation of cell cycle-related proteins nih.gov. This compound also induced apoptosis through the activation of caspase pathways nih.gov. Another pyrazole derivative was shown to inhibit tubulin polymerization, a process essential for mitosis, with an IC50 of 7.30 μM nih.gov.

The induction of apoptosis is a common mechanism of action for these compounds. For instance, certain pyrazino[1,2-a]benzimidazole derivatives have been shown to increase apoptosis in human glioblastoma cells. The apoptotic process induced by some 3(2H)-pyridazinone derivatives in gastric adenocarcinoma cells was confirmed by the increased expression of the pro-apoptotic protein Bax researchgate.net. In some cases, the cytotoxic and apoptotic effects of imidazo[1,2-a]pyrazine derivatives were linked to their ability to increase intracellular cAMP levels through the inhibition of phosphodiesterase (PDE) nih.gov.

Evaluation of Anti-inflammatory Mechanisms In Vitro

Pyrazine and its structural analogues, pyrazoles and pyrazolines, have demonstrated significant anti-inflammatory properties in various in vitro models. A primary mechanism of their anti-inflammatory action is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). For instance, a number of pyrazole and pyrazoline derivatives have been synthesized and evaluated for their ability to inhibit these enzymes nih.govnih.govdntb.gov.ua. One pyrazoline derivative was identified as a potent LOX inhibitor with an IC50 value of 80 µM nih.govresearchgate.net.

In addition to enzyme inhibition, some pyrazine derivatives exert their anti-inflammatory effects by modulating the production of inflammatory mediators. For example, a paeonol derivative containing a pyrazine structure showed a 56.32% inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages at a concentration of 20 μM nih.gov. Another study reported that a complex containing a pyrazine moiety could inhibit inflammation-related signaling pathways, including NF-κB/AP-1 activity and TNF-α secretion nih.gov.

Assessment of Antimicrobial Properties in Laboratory Assays

The pyrazine nucleus is a key structural feature in many compounds with potent antimicrobial activity. A variety of pyrazine derivatives have been synthesized and evaluated for their effectiveness against a range of microbial pathogens. For instance, a series of pyrazine-2-carbohydrazide derivatives displayed notable antimicrobial activity, particularly against Gram-positive bacteria jyoungpharm.inresearchgate.net.

Similarly, pyrazole derivatives have also been extensively studied for their antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi scispace.comnih.gov. The antimicrobial efficacy of these compounds is often determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Anti-bacterial Activity against Pathogenic Strains

Several studies have focused on the anti-bacterial activity of pyrazine derivatives against clinically relevant pathogenic strains. In one study, pyrazine-2-carbohydrazide derivatives were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Salmonella typhi (Gram-negative). The results indicated that these compounds were generally more potent against the Gram-positive strains jyoungpharm.in. For example, derivatives PH01, PH02, PH03, PH04, PH08, PH09, and PH10 were active against S. aureus and B. subtilis .

Pyrido[2,3-b]pyrazine derivatives have also been investigated for their anti-bacterial properties. One derivative bearing two thiocarbonyl groups exhibited good activity against Staphylococcus aureus (MIC = 0.078 mg/ml), Bacillus cereus (MIC = 0.078 mg/ml), and Escherichia coli (MIC = 0.625 mg/ml) researchgate.net. Furthermore, novel triazolo[4,3-a]pyrazine derivatives have shown promising antibacterial activity. Compound 2e from this series displayed superior activity with MIC values of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, which is comparable to the antibiotic ampicillin mdpi.com.

The following table summarizes the antibacterial activity of selected pyrazine-2-carboxylic acid derivatives against various pathogenic strains.

Table 2: Antibacterial Activity of Pyrazine-2-Carboxylic Acid Derivatives (MIC in µg/mL)

Compound E. coli P. aeruginosa B. subtilis S. aureus C. albicans Reference
P3 50 >50 - - >50 rjpbcs.com
P4 50 >50 - - 3.125 rjpbcs.com
P6 >50 25 - - >50 rjpbcs.com
P7 50 25 - - >50 rjpbcs.com
P9 50 25 - - >50 rjpbcs.com
P10 >50 25 - - 3.125 rjpbcs.com

Anti-fungal Activity

The pyrazine nucleus is a component of various synthetic compounds evaluated for their antimicrobial properties. Research into pyrazine-2-carboxylic acid derivatives has shown activity against several clinical isolates, including the fungal pathogen Candida albicans. In one study, a series of novel pyrazine-2-carboxylic acid derivatives were synthesized and tested for their antimicrobial effects. Among the synthesized compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone and (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone were found to be the most effective against C. albicans, both exhibiting a Minimum Inhibitory Concentration (MIC) value of 3.125 µg/mL. rjpbcs.com The presence of a free amino group on either the pyrazine or the pyrimidine ring was suggested to contribute to the antimicrobial activity. rjpbcs.com While comprehensive studies on the anti-fungal properties of this compound itself are not extensively detailed in the available literature, the activity of these related pyrazine derivatives suggests that the pyrazine scaffold is a promising starting point for the development of new anti-fungal agents.

Anti-mycobacterial Activity

Pyrazine derivatives have been a cornerstone in the treatment of tuberculosis, with Pyrazinamide being a first-line drug. Consequently, numerous studies have focused on the synthesis and anti-mycobacterial evaluation of novel pyrazine analogs.

A series of pyrazine-2-carboxylic acid hydrazide-hydrazone derivatives were synthesized but were found to be less active than pyrazinamide. minia.edu.egresearchgate.net In contrast, the N4-ethyl-N1-pyrazinoyl-thiosemicarbazide showed the highest activity against Mycobacterium tuberculosis H37Rv, with an IC90 of 16.87 µg/mL. minia.edu.egresearchgate.net This activity was considered significant when compared to pyrazinamide's MIC90 value, which ranges from 6 to 50 µg/mL. minia.edu.eg

Another study focused on 2-(pyrazin-2-yloxy)acetohydrazide analogs and employed a quantitative structure-activity relationship (QSAR) analysis to understand the structural basis of their antitubercular activity. nih.gov The study revealed that the anti-mycobacterial activity was predominantly influenced by molecular connectivity indices, the presence of hydrogen donor features, and the shape of the substituents. nih.gov

Below is a data table summarizing the anti-mycobacterial activity of selected pyrazine derivatives.

Compound NameTest OrganismActivity MeasurementValue
N4-ethyl-N1-pyrazinoyl-thiosemicarbazideM. tuberculosis H37RvIC9016.87 µg/mL
N4-ethyl-N1-pyrazinoyl-thiosemicarbazideM. tuberculosis H37RvIC5011.37 µg/mL
PyrazinamideM. tuberculosisMIC906 - 50 µg/mL

Antioxidant Activity Investigations

Pyrazine derivatives are recognized for their antioxidant properties. tandfonline.comnih.govresearchgate.net Investigations into novel pyrazine-2-carboxylic acid derivatives have demonstrated their potential as free radical scavengers. In a study evaluating a series of these compounds, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone exhibited good antioxidant activity in both ABTS and DPPH assays. rjpbcs.com The antioxidant capacity of pyrazine-containing compounds is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize reactive oxygen species. While specific data for this compound is limited, the general antioxidant potential of the pyrazine scaffold is well-documented in broader studies. tandfonline.comnih.govresearchgate.net

Studies on Other Investigational In Vitro Pharmacological Effects

The pharmacological exploration of pyrazine derivatives extends beyond antimicrobial and antioxidant activities. Various studies have highlighted their potential in other therapeutic areas. tandfonline.comnih.govresearchgate.net

Anticancer Activity: With the aid of structure-based drug design, pyrazine-based small molecules have been designed and synthesized as allosteric inhibitors of the SHP2 protein, which is implicated in cancer pathways. mdpi.com One of the final compounds, methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride, was identified as an active and acceptable cytotoxic agent. mdpi.com Intermediates in the synthesis of these pyrazine compounds also showed a dose-dependent increase in apoptosis and necrosis in human cancer cell lines. mdpi.com

Herbicidal Activity: A series of carboxamide herbicides derived from pyrazinecarboxylic acid have been synthesized and studied for their photosynthesis-inhibiting activity. researchgate.net These studies contribute to the understanding of the broader biological effects of pyrazine-containing molecules.

Anti-inflammatory Activity: Natural product derivatives modified with pyrazine fragments have been shown to possess a range of biological activities, including anti-inflammatory effects. nih.gov For instance, a paeonol derivative incorporating a pyrazine structure demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overproduction in macrophages. nih.gov

Structure-Activity Relationship (SAR) Derivations from Biological Data

The biological data from various studies on pyrazine derivatives have allowed for the derivation of key structure-activity relationships (SAR).

For anti-mycobacterial activity , a QSAR study on 2-(pyrazin-2-yloxy)acetohydrazide analogs highlighted the importance of specific structural features. The analysis indicated that the anti-mycobacterial activity is strongly correlated with:

Hydrogen donor features: The ability to form hydrogen bonds is crucial for interaction with the biological target. nih.gov

Shape factors of the substituent: The three-dimensional arrangement of the atoms influences the binding affinity. nih.gov

Furthermore, studies on pyrazine-2-carboxylic acid hydrazide derivatives revealed that converting the hydrazide to hydrazones did not improve activity. minia.edu.eg However, the formation of an N4-ethyl-thiosemicarbazide derivative led to a significant increase in potency, suggesting that this particular moiety is beneficial for anti-mycobacterial action. minia.edu.egresearchgate.net The rationale for synthesizing the N4-alkyl derivative was based on previous SAR studies of isoniazid derivatives, where N4-alkyl thiosemicarbazides showed higher activity than their N4-aryl counterparts. minia.edu.eg

In the context of other pharmacological effects , for pyrazine-based SHP2 inhibitors, the design process involved optimizing a known inhibitor by introducing a specific linker, 1-(methylsulfonyl)-4-prolylpiperazine, indicating the importance of this structural element for activity. mdpi.com

The SAR for the herbicidal activity of N-phenylpyrazine-2-carboxamides was also investigated, focusing on the influence of different substituents on the benzene and pyrazine rings on their ability to inhibit photosynthetic electron transport. researchgate.net

Future Directions and Research Perspectives in Substituted Pyrazinol Chemistry

Development of Novel Synthetic Routes for Pyrazin-2-ol Derivatives

The synthesis of highly functionalized pyrazin-2-ol derivatives, including the target compound 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol , necessitates the development of innovative and efficient synthetic methodologies. Traditional approaches often involve multi-step sequences with limited substrate scope and functional group tolerance. Future research is anticipated to focus on several key areas to overcome these limitations.

Modern synthetic strategies such as C-H activation, multicomponent reactions (MCRs), and flow chemistry are poised to revolutionize the synthesis of this class of compounds. C-H activation approaches would enable the direct introduction of substituents onto the pyrazine (B50134) core, minimizing the need for pre-functionalized starting materials and improving atom economy. MCRs, by combining three or more reactants in a single step, offer a rapid and efficient route to complex pyrazinol structures from simple precursors. Flow chemistry, with its precise control over reaction parameters and potential for scalability, can facilitate the safe and efficient production of pyrazin-2-ol libraries.

Furthermore, the exploration of novel catalytic systems, including photoredox and electrocatalysis, could unlock new reaction pathways for the construction and functionalization of the pyrazin-2-ol ring. These methods often proceed under mild conditions, offering compatibility with a wider range of functional groups. The development of stereoselective synthetic methods will also be crucial for accessing enantiomerically pure pyrazin-2-ol derivatives, which is often a prerequisite for potent and selective biological activity.

Table 1: Emerging Synthetic Methodologies for Pyrazin-2-ol Derivatives

MethodologyPotential Advantages
C-H ActivationIncreased atom and step economy, direct functionalization.
Multicomponent ReactionsRapid access to molecular complexity, high efficiency.
Flow ChemistryEnhanced safety, scalability, and precise reaction control.
Photoredox/ElectrocatalysisMild reaction conditions, novel reaction pathways.
Asymmetric CatalysisAccess to enantiomerically pure compounds.

Advanced Computational Approaches for Rational Design

The rational design of novel pyrazin-2-ol derivatives with desired properties can be significantly accelerated by leveraging advanced computational tools. In silico techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and pharmacokinetic profiling (ADMET - absorption, distribution, metabolism, excretion, and toxicity) are becoming indispensable in modern drug discovery. japsonline.comej-chem.orgdoaj.org

Three-dimensional QSAR (3D-QSAR) models can be developed to establish a correlation between the structural features of pyrazin-2-ol derivatives and their biological activities. japsonline.com These models can then be used to predict the activity of virtual compounds, guiding the design of more potent analogs. Molecular docking simulations can provide insights into the binding modes of pyrazin-2-ol derivatives with specific biological targets, such as enzymes or receptors. researchgate.netnih.gov This information is crucial for understanding the mechanism of action and for designing molecules with improved binding affinity and selectivity.

Virtual screening of large compound libraries against known biological targets is another powerful computational approach. japsonline.com This can help to identify novel pyrazin-2-ol-based hits for a variety of diseases. Furthermore, in silico ADMET prediction can be employed early in the design process to assess the drug-like properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing. doaj.orgnih.gov

Exploration of Undiscovered Biological Activities In Vitro

The pyrazine core is a constituent of numerous biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.govresearchgate.net However, the full biological potential of the pyrazin-2-ol scaffold remains largely unexplored. A systematic in vitro screening of a diverse library of substituted pyrazin-2-ols against a broad panel of biological targets is warranted to uncover novel therapeutic applications.

High-throughput screening (HTS) campaigns can be employed to test these compounds against various enzyme families (e.g., kinases, proteases, phosphatases), G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. Such unbiased screening approaches have the potential to identify unexpected biological activities and novel mechanisms of action.

Beyond the well-established areas, there is an opportunity to investigate the potential of pyrazin-2-ol derivatives in emerging therapeutic fields. For instance, their activity could be evaluated against targets involved in neurodegenerative diseases, metabolic disorders, and rare diseases. Cellular assays can be utilized to assess the effects of these compounds on various cellular processes, such as cell proliferation, apoptosis, and inflammation, providing valuable insights into their potential therapeutic utility. nih.gov

Pyrazin-2-ol Derivatives as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The unique structural features of pyrazin-2-ol derivatives make them attractive candidates for the development of novel chemical probes. By incorporating appropriate reporter groups, such as fluorescent tags or biotin (B1667282) moieties, pyrazin-2-ol derivatives can be designed to selectively label and visualize specific biological targets within living cells.

For example, a pyrazin-2-ol derivative with high affinity and selectivity for a particular enzyme could be functionalized with a fluorophore to create a probe for monitoring enzyme activity in real-time. Similarly, photo-affinity labeling probes based on the pyrazin-2-ol scaffold could be developed to identify the protein targets of bioactive compounds.

The development of pyrazin-2-ol-based chemical probes could also extend to their use as modulators of protein-protein interactions or as sensors for specific ions or small molecules within a cellular context. The versatility of the pyrazine ring system allows for the fine-tuning of photophysical and chemical properties, making it an ideal platform for the rational design of sophisticated chemical biology tools. rsc.org

Integration with High-Throughput Screening Methodologies

To fully exploit the therapeutic potential of the pyrazin-2-ol scaffold, it is essential to integrate the synthesis and evaluation of these compounds with high-throughput screening (HTS) methodologies. The generation of large and diverse libraries of pyrazin-2-ol derivatives, facilitated by the novel synthetic routes discussed earlier, is the first critical step.

These libraries can then be subjected to HTS against a multitude of biological targets to identify initial "hit" compounds. Subsequent hit-to-lead optimization, guided by computational modeling and structure-activity relationship (SAR) studies, can then be performed to improve the potency, selectivity, and drug-like properties of the initial hits.

The adoption of automated synthesis and purification platforms can further streamline the process of library generation and optimization. The integration of HTS with advanced cellular imaging techniques and phenotypic screening assays can provide a more comprehensive understanding of the biological effects of pyrazin-2-ol derivatives and facilitate the discovery of compounds with novel mechanisms of action. This integrated approach will be instrumental in accelerating the translation of basic research on pyrazin-2-ol chemistry into the development of new therapeutic agents.

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